molecular formula C17H21N7O B2983936 1-Methyl-4-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine CAS No. 2380175-73-3

1-Methyl-4-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine

Cat. No.: B2983936
CAS No.: 2380175-73-3
M. Wt: 339.403
InChI Key: OVDWUXONAWKPIL-UHFFFAOYSA-N
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Description

The compound "1-Methyl-4-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine" is a complex organic molecule that belongs to the class of pyrazolopyrimidines. This type of compound has garnered significant interest in various fields of scientific research due to its potential biological and pharmaceutical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Methyl-4-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine typically involves multi-step organic reactions, including condensation, substitution, and cyclization processes. Key reagents and conditions may include:

  • Condensation Reaction: : Utilization of pyrazolo[3,4-d]pyrimidine and 1-methylpiperidine under controlled temperatures and catalytic conditions.

  • Substitution Reaction: : Incorporation of the 6-methylpyridazin-3-yl group through nucleophilic substitution, often facilitated by a base like sodium hydride or potassium carbonate.

  • Oxymethylation: : Introduction of the oxymethyl linker, which may involve reagents such as formaldehyde or paraformaldehyde in the presence of an acid catalyst.

Industrial Production Methods

Industrial-scale production of this compound would involve the optimization of these reactions for large-scale synthesis, ensuring efficient yield and purity. Continuous flow reactors and process intensification techniques might be employed to enhance reaction rates and scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Potential for oxidative reactions under strong oxidizing agents, leading to the formation of oxidized derivatives.

  • Reduction: : Reductive reactions, particularly in the presence of hydrogenation catalysts, may yield reduced forms of the compound.

  • Substitution: : The pyrazolo[3,4-d]pyrimidine core allows for various substitution reactions, enabling the modification of functional groups.

Common Reagents and Conditions

  • Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.

  • Reducing Agents: : Sodium borohydride, lithium aluminum hydride.

  • Substitution Reagents: : Alkyl halides, acyl chlorides.

Major Products

  • Oxidized Products: : Formation of oxides and hydroxides.

  • Reduced Products: : Hydrogenated derivatives with altered pharmacological properties.

  • Substituted Products: : Functionalized pyrazolopyrimidine derivatives with diverse applications.

Scientific Research Applications

Chemistry

Biology

Biologically, it acts as a ligand for various enzymes and receptors, influencing biochemical pathways and potentially exhibiting antiviral, antibacterial, or antifungal properties.

Medicine

In medicinal chemistry, the compound is investigated for its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases like cancer, inflammation, and neurological disorders.

Industry

Industrial applications may include its use as an intermediate in the synthesis of agrochemicals, pharmaceuticals, and specialty chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects often involves the interaction with specific molecular targets, such as enzymes, receptors, or DNA/RNA. These interactions can modulate signaling pathways, inhibit or activate enzymes, and influence gene expression, leading to diverse biological outcomes. The precise mechanism would depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-4-(4-piperidinyl)pyrazolo[3,4-d]pyrimidine: : Shares a similar core structure but lacks the oxymethyl and pyridazinyl groups, leading to different pharmacological properties.

  • 4-(4-(Hydroxymethyl)piperidin-1-yl)-1-methylpyrazolo[3,4-d]pyrimidine: : Similar but with a hydroxymethyl group instead of the oxymethylpyridazinyl moiety.

  • 6-Methylpyridazin-3-yl derivatives: : Compounds containing the 6-methylpyridazinyl group, exhibiting varying degrees of biological activity.

Unique Features

What sets 1-Methyl-4-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine apart is the combination of functional groups that confer unique steric and electronic properties, enhancing its specificity and potency in its intended applications.

This compound’s multifaceted roles in research and industry make it a noteworthy subject for ongoing investigation and development.

Properties

IUPAC Name

1-methyl-4-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]pyrazolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N7O/c1-12-3-4-15(22-21-12)25-10-13-5-7-24(8-6-13)17-14-9-20-23(2)16(14)18-11-19-17/h3-4,9,11,13H,5-8,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OVDWUXONAWKPIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OCC2CCN(CC2)C3=NC=NC4=C3C=NN4C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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